Uranium-233
Description
Properties
CAS No. |
13968-55-3 |
|---|---|
Molecular Formula |
U |
Molecular Weight |
233.03963 g/mol |
IUPAC Name |
uranium-233 |
InChI |
InChI=1S/U/i1-5 |
InChI Key |
JFALSRSLKYAFGM-FTXFMUIASA-N |
SMILES |
[U] |
Isomeric SMILES |
[233U] |
Canonical SMILES |
[U] |
Synonyms |
233U radioisotope U-233 radioisotope Uranium-233 |
Origin of Product |
United States |
Scientific Research Applications
Nuclear Energy Generation
Thorium Fuel Cycle
Uranium-233 plays a critical role in the thorium fuel cycle, where thorium-232 is converted into this compound through neutron absorption. This process allows for the use of thorium as a more abundant and potentially safer alternative to uranium in nuclear reactors. The advantages of utilizing this compound include:
- Higher Thermal Efficiency : Reactors using this compound can achieve higher thermal efficiencies compared to traditional uranium reactors.
- Reduced Long-Lived Waste : The decay products of this compound have shorter half-lives than those from uranium-235, resulting in less long-lived radioactive waste.
A notable reactor design utilizing this compound is the Liquid Fluoride Thorium Reactor (LFTR), which operates at high temperatures and uses liquid fluoride salts as both coolant and fuel carrier. This design enhances safety and efficiency while minimizing the risk of meltdown scenarios .
Medical Isotope Production
This compound is also significant in the production of medical isotopes. Specifically, it decays to produce bismuth-213 and actinium-225, both of which are promising for targeted alpha therapy in cancer treatment. These isotopes are effective in treating various cancers, including acute myeloid leukemia and other malignancies .
Table 1: Medical Isotopes Derived from this compound
| Isotope | Half-Life | Medical Application |
|---|---|---|
| Bismuth-213 | 46 minutes | Targeted alpha therapy for cancers |
| Actinium-225 | 10 days | Radioimmunotherapy for various cancers |
Environmental Tracing
Recent studies have utilized the isotopic ratios of this compound to trace environmental contamination sources. For instance, researchers analyzed sediment samples from various locations to determine the presence and ratios of this compound relative to Uranium-236. The findings indicated that the ratio could effectively distinguish between emissions from nuclear power plants and those from nuclear weapons testing .
Case Study: Environmental Monitoring
In a study conducted on peat bog samples, researchers found that the ratio varied significantly based on contamination sources, providing insights into historical nuclear activities and environmental transport processes. This method offers a reliable means to monitor environmental changes due to anthropogenic activities .
Research and Development
This compound is critical in various research applications, particularly in developing advanced reactor technologies. Ongoing projects focus on:
- Benchmark Critical Experiments : These experiments help establish safety protocols and operational parameters for reactors utilizing this compound .
- Molten Salt Reactor Concepts : Research on molten salt reactors aims to leverage this compound's properties for continuous operation with enhanced safety features .
Comparison with Similar Compounds
Uranium-235 (U-235)
- Production : Naturally occurring (0.72% in natural uranium), enriched via gaseous diffusion or centrifugation.
- Critical Mass : ~52 kg (unreflected, pure metal), higher than U-233’s ~16 kg in thermal reactors .
- Neutron Economy: U-233 has a higher neutron yield per absorption (η ≈ 2.3) in thermal spectra compared to U-235 (η ≈ 2.0), making it more efficient in thorium-fueled reactors .
- Contamination : U-235 lacks the U-232 contamination issue, simplifying handling and fuel fabrication .
Plutonium-239 (Pu-239)
- Production : Generated from U-238 via neutron capture in reactors.
- Critical Mass : ~10 kg (unreflected, pure metal), slightly lower than U-233 .
- Weapons Usability: Both isotopes are weapons-usable, but Pu-239’s contamination with Pu-240 (due to rapid production in reactors) increases spontaneous neutron emissions, complicating weapon design.
- Reactor Performance : U-233 outperforms Pu-239 in thermal reactors due to superior η values (2.3 vs. 2.0) .
Uranium-238 (U-238)
- Role: Fertile material for Pu-239 production; non-fissile but contributes to breeding cycles.
- Comparison: U-238 cannot sustain a chain reaction, unlike U-233, which is fissile and enables Th-232 breeding .
Key Research Findings and Data
Table 1: Critical Mass and Neutronic Properties
| Isotope | Critical Mass (kg, unreflected) | η (Thermal Neutrons) | Primary Contaminant |
|---|---|---|---|
| U-233 | ~16 | 2.3 | U-232 |
| U-235 | ~52 | 2.0 | None |
| Pu-239 | ~10 | 2.0 | Pu-240 |
Table 2: Gamma Radiation Dose Rates from U-232 Contamination in U-233
| U-232 Concentration (ppm) | Dose Rate at 1 m (mSv/h) |
|---|---|
| 1 | 0.12 |
| 10 | 1.2 |
| 100 | 12.0 |
Data extrapolated from Arnold’s calculations
Reactor Performance
- Thorium Fuel Cycle : U-233 is pivotal in India’s Advanced Heavy Water Reactor (AHWR), where Th-232 breeding achieves a breeding ratio of 1.01–1.02, sustaining a closed fuel cycle .
- Enrichment Requirements : Criticality in light-water reactors requires ≥5% U-233 enrichment, whereas U-235 requires ~3–5% .
Weapons Implications
- U-233’s critical mass is comparable to HEU (20% enriched U-235), but U-232 contamination complicates weaponization by necessitating heavy shielding .
Preparation Methods
Irradiation Parameters and Target Preparation
The Japan Atomic Energy Research Institute conducted a landmark study in which 1.3 kg of thorium dioxide () was irradiated for 241 days at an average thermal neutron flux of . The targets were encapsulated in aluminum alloy containers and placed in the Japan Power Demonstration Reactor. Post-irradiation cooling for 1.2 years reduced γ-activity from fission products, enabling safe handling without specialized shielding.
Table 1: Irradiation and Cooling Parameters for Targets
| Parameter | Value |
|---|---|
| Thorium dioxide mass | 1.3 kg |
| Neutron flux | |
| Irradiation duration | 241 days |
| Cooling period | 1.2 years |
| Final yield | 9 mg |
Solvent Extraction and Purification
Post-irradiation, the was dissolved in nitric acid (2.8 M HNO) and subjected to solvent extraction using tributyl phosphate (TBP) in dodecane. This process achieved a separation factor of >100 for uranium over thorium, with α-ray counting confirming a yield of 9 mg. Mass spectrometry revealed isotopic contamination, with natural uranium ( and ) constituting 1.1% and 0.7% of the product, respectively.
Reactor-Based Breeding of this compound
Plutonium-Seeded Thorium Fuel Cycles
Modern pressurized water reactors (PWRs) have been adapted for breeding using reactor-grade plutonium () as a neutron source. In this approach, is mixed with to initiate fission, producing neutrons that convert to . Computational models predict a conversion ratio (CBR) of 1.2–1.5 in optimized PWR configurations, enabling sustainable fuel cycles.
Table 2: Actinide Inventories in Thorium-Plutonium Fuel Systems
| Isotope | Initial Inventory (g/cm) | Final Inventory (g/cm) |
|---|---|---|
| 2.106 | 1.872 | |
| 0.0 | 0.198 | |
| 0.144 | 0.067 |
Blanket Fuel Assemblies
Advanced designs employ thorium-uranium "blanket" assemblies in reactor peripheries to maximize neutron economy. These zones operate at lower power densities, allowing accumulation without significant fission product interference. Post-discharge, spent fuel undergoes reprocessing to extract , which is then recycled into new fuel rods.
Chemical Separation and Isotopic Purification
Anion-Exchange Chromatography
The Oak Ridge National Laboratory developed a high-temperature ion-exchange method using Reillex HPQ resin. At 65°C in 7.5 M HNO, thorium is selectively retained while uranium, actinium, and fission products elute. Subsequent elution with 0.1 M HNO yields 65 mCi of (a decay product of ) with <0.1% uranium contamination.
Hydroxide Precipitation
Organic contaminants from solvent extraction are removed via hydroxide precipitation at pH 10–12. This step reduces di-(2-butyl) phosphoric acid residues by 99.8%, ensuring radiochemical purity suitable for medical applications.
Challenges and Mitigation Strategies
Q & A
Q. What experimental methodologies are used to produce Uranium-233 from Thorium-232 in reactor systems?
this compound is synthesized via neutron irradiation of Thorium-232. The process involves two beta decays: Thorium-232 absorbs a neutron to become Th-233 (half-life: 22 minutes), which decays to Protactinium-233 (half-life: 27 days) and subsequently to U-233. Thermal or fast neutron reactors can be employed, but thermal reactors are more efficient due to higher neutron capture cross-sections. Key challenges include managing Protactinium-233’s intermediate decay period to avoid neutron poisoning . Methodological considerations:
- Use neutron flux >10¹⁴ n/cm²/s to optimize breeding rates.
- Separate Pa-233 from the fuel matrix to minimize neutron loss.
- Monitor gamma emissions (e.g., 312 keV from Th-233 decay) for real-time process validation.
Q. How do the decay characteristics of this compound influence its handling and experimental design?
U-233 decays via α-emission (4.9087 MeV) to Th-229, with a half-life of 159,190 years. Its specific activity (8.4 × 10⁵ Bq/g) necessitates shielded gloveboxes or hot cells for handling. Gamma spectroscopy (e.g., 129 keV γ-ray from Th-229 progeny) is critical for quantifying isotopic purity. Researchers must account for:
Q. What spectroscopic or analytical techniques differentiate this compound from Uranium-235 in mixed isotopic samples?
Mass spectrometry (e.g., TIMS or ICP-MS) is preferred for isotopic ratio analysis, leveraging mass differences (233 vs. 235 AMU). Gamma spectroscopy can distinguish U-233 via its 129 keV γ-ray (absent in U-235). Neutron activation analysis (NAA) may also resolve discrepancies by measuring fission product yields under thermal neutron irradiation .
Advanced Research Questions
Q. How can breeding ratios of this compound in molten salt reactors (MSRs) be optimized while mitigating neutron leakage?
Q. What methodologies address discrepancies in this compound’s nuclear data libraries for reactor kinetics calculations?
Discrepancies in β-eff (effective delayed neutron fraction) and Λ (neutron generation time) arise from incomplete fission yield data. The differential operator sampling method (e.g., in the JENDL-4.0 library) cross-validates iterated fission probability (IFP) approaches. Sensitivity analysis identifies critical nuclear parameters (e.g., ν, the average neutrons per fission) requiring re-evaluation. Example workflow:
- Perform Monte Carlo simulations to benchmark β-eff/Λ ratios.
- Adjust U-233’s (n,γ) cross-section data above 1 keV to align with experimental β-eff values (e.g., 0.0026 vs. predicted 0.0021) .
Q. How do protactinium-233 inventory dynamics affect this compound breeding in thorium-based reactors?
At equilibrium, Pa-233 decay rate equals U-233 fission rate. First-principle models assume:
- Constant power output (P = σ_fission × Φ × N_U-233).
- No excess U-233 production (breeding ratio = 1). Neutron flux (Φ) optimization minimizes Pa-233 accumulation. For a 1 GW reactor, equilibrium Pa-233 inventory ≈ 50 kg. Adjusting Φ below 10¹⁴ n/cm²/s delays Pa-233 decay, reducing U-233 yield by ~12% .
Q. What radiochemical methods isolate Actinium-225 from this compound decay chains for medical research?
Actinium-225 (t₁/₂ = 10 days) is extracted via ion-exchange chromatography from U-233 decay products (e.g., Th-229 → Ra-225 → Ac-225). Methodological steps:
- Dissolve U-233 in HNO₃/HF mixture.
- Precipitate Th-229 using oxalic acid.
- Purify Ac-225 using DGA resin (Eichrom Technologies).
- Monitor α-spectrometry (5.8 MeV peak for Ac-225) to confirm purity (>99%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
